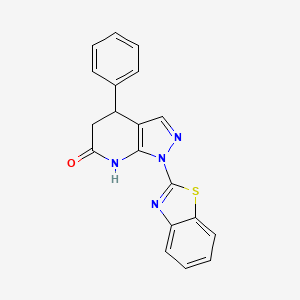
Neurotoxin Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurotoxins are poisonous substances that can cause damage to the nervous system. They can be found in various sources, such as plants, animals, and bacteria. Neurotoxin inhibitors are compounds that can prevent the effects of neurotoxins. These inhibitors have been the subject of extensive research due to their potential use in treating various neurological disorders.
Scientific Research Applications
1. Neurotransmitter Release and Clinical Importance
Neurotoxin inhibitors have significantly advanced our understanding of neurotransmitter release mechanisms. Clostridial neurotoxins, with metallo-proteolytic activity, and snake presynaptic neurotoxins, with phospholipase A2 activity, are potent inhibitors of neurotransmitter release. Their study has contributed to both scientific and clinical fields, enhancing the understanding of molecular mechanisms and potential therapeutic uses (Rossetto & Montecucco, 2008).
2. Characterization of Ion Channels and Receptors
Neurotoxins, due to their specific actions on molecular targets, are essential in characterizing ion channels and receptors in the nervous system. They serve as selective diagnostic ligands, helping to illuminate the complexities and impacts on experimental interpretations in neuroscientific research (Adams & Olivera, 1994).
3. High-Throughput Analysis for Drug Development
The analysis of peptide neurotoxins, such as those targeting cardiac NaV1.5 channels, is crucial for drug development. High-throughput platforms enable the screening of slow-binding molecules and sophisticated voltage protocols, contributing to the development of treatments for ion channel-related diseases (Jiang et al., 2014).
4. Clinical Applications and Synaptic Function
Neurotoxins acting on synaptic sites are widely used in clinical treatment, showing positive therapeutic outcomes. They affect synaptic function by inhibiting or promoting neurotransmitter release or binding to receptors, thus impacting various biological processes. This knowledge is crucial for both research and clinical applications (Zhou et al., 2022).
5. Study of Membrane Trafficking and Brain Functions
Clostridial neurotoxins, such as Tetanus toxin and botulinal toxins, inhibit neuronal exocytosis. Their study has helped identify their intraneuronal targets and understand their role as metalloproteases. This research is fundamental for studying membrane trafficking events and even higher brain functions like behavior and learning (Niemann et al., 1994).
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQUUKVLVOMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotoxin Inhibitor | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)
![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
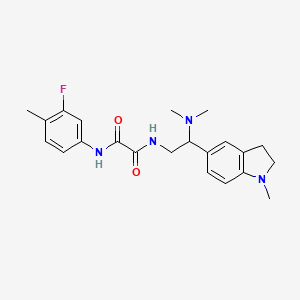
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)


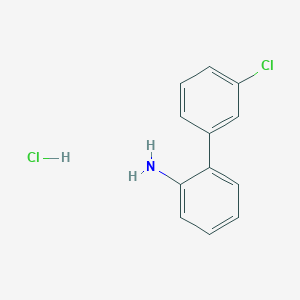

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
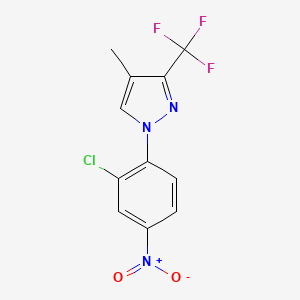
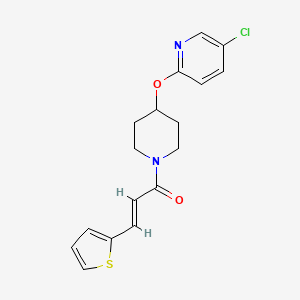
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
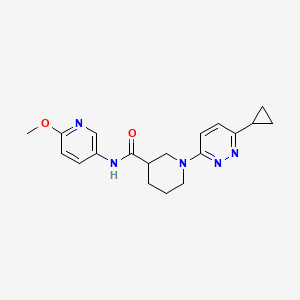
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)